5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with various substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as quinazoline and triazolo quinazolines, have been found to exhibit antimicrobial, antitubercular, and anti-hiv activities . Therefore, it’s plausible that this compound may also target similar biological systems or pathways.
Mode of Action
Quinazoline derivatives are known to interact with their targets and cause changes that lead to their therapeutic effects . For instance, some quinazoline derivatives inhibit the growth of bacteria, viruses, and other pathogens by interfering with their metabolic processes .
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as quinazoline derivatives, have been studied . These studies could provide insights into the likely ADME properties of this compound.
Result of Action
Similar compounds, such as quinazoline derivatives, have been found to exhibit antimicrobial, antitubercular, and anti-hiv activities . Therefore, it’s plausible that this compound may also have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate then undergoes cyclization with 7,8-dimethoxyquinoline-5-carboxylic acid in the presence of a suitable catalyst, such as trifluoroacetic acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinoline derivatives.
Scientific Research Applications
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and phosphodiesterases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- 5-benzyl-3-(4-bromophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
- 5-benzyl-3-(4-methylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, for example, can enhance its binding affinity to certain molecular targets compared to other similar compounds .
Properties
IUPAC Name |
5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-6-4-3-5-7-16)15-20-24(27-28-25(19)20)17-8-10-18(26)11-9-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPQRYQFCZOPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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